1-(3-Methyl-1-phenyl-5-pyrazolyl)Piperazine
Description
Properties
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCUUXMVVOANMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621769 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401566-79-8 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Early Methods: Mitsubishi’s Phosphorus-Based Condensation
The earliest reported synthesis, developed by Mitsubishi Pharma, involved condensation of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine using phosphorus oxychloride (POCl₃) or tetraphosphorus decasulfide (P₄S₁₀) . While achieving the target compound, these methods suffered from critical limitations:
Transition to Safer Condensation Reagents
Subsequent patents introduced alternative condensation reagents to address toxicity concerns. The CN103275010A patent demonstrated the use of Lawesson’s reagent or Belleau reagent in tetrahydrofuran (THF) with triethylamine, achieving yields of 80–90% . Key improvements included:
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Elimination of phosphorus-based reagents.
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Simplified workup via pH adjustment and solvent extraction.
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Compatibility with C1–C6 fatty alcohols (e.g., ethanol, isopropanol) as reaction media.
Modern Industrial Synthesis
Two-Step Process via Intermediate III
The CN103275010A protocol remains widely adopted for industrial production (Figure 1):
Step 1: Formation of Intermediate III
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Reactants : Compound IV (1-acetoacetyl-4-protected-piperazine) and phenylhydrazine.
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Solvent : Ethanol or isopropanol.
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Additives : Anhydrous Na₂SO₄ or MgSO₄ as water-retaining agents.
Step 2: Cyclization to Compound II
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Condensation Reagent : Belleau reagent (1.1 eq).
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Base : Triethylamine (0.5 eq).
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Workup : Neutralization with 6N NaOH, extraction with dichloromethane, and recrystallization.
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Yield | 90% | 86% |
| Purity (HPLC) | 95% | 98% |
| Reaction Time (h) | 3 | 14 |
| Temperature (°C) | 85 | 55 |
Advantages :
Palladium-Catalyzed Deprotection
A variant described in WO2015019239A1 replaces acidic deprotection with palladium-catalyzed hydrogenolysis :
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Substrate : Benzyl-protected intermediate (IIB).
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Catalyst : 10% Pd/C in ethanol.
This method eliminates corrosive HCl/ethyl acetate mixtures, reducing equipment corrosion risks in large-scale reactors.
Alternative Methodologies
1-Methylpiperazine Route
A 2021 study reported a novel pathway using 1-methylpiperazine and 1-benzylpiperazine under microwave irradiation:
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Reactants : 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid.
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Coupling Agent : HATU (1.5 eq).
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Conditions : 100°C, 30 minutes.
Limitations :
Reaction Mechanisms and Kinetic Analysis
Condensation-Cyclization Mechanism
The formation of the pyrazole ring proceeds via Knorr-type cyclization :
Role of Water-Retaining Agents
Anhydrous Na₂SO₄ or MgSO₄ sequesters water, shifting equilibrium toward product formation. Trials showed a 15% yield increase when using 2.0 eq of MgSO₄ versus no additive.
Environmental and Economic Considerations
Chemical Reactions Analysis
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also undergo reduction reactions, typically using hydrogenation catalysts.
Substitution: The compound is reactive in substitution reactions, particularly nucleophilic substitutions, where the piperazine ring can be modified.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include various substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Teneligliptin Synthesis
One of the primary applications of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is its use as an intermediate in the synthesis of Teneligliptin. This drug is classified as a DPP-4 inhibitor, which helps regulate blood sugar levels in patients with type 2 diabetes. The synthesis process involves cyclization reactions that yield Teneligliptin from this pyrazole derivative .
Process Improvements
Recent studies have focused on optimizing the synthetic pathways to improve yield and reduce impurities. For instance, a novel process was developed that minimizes the use of toxic solvents like pyridine, enhancing both safety and environmental sustainability during production . This method not only improves efficiency but also aligns with current regulatory standards for pharmaceutical manufacturing.
Chemical Properties and Reactions
Chemical Structure
The compound has a unique chemical structure that facilitates its reactivity in various organic synthesis pathways. It features a piperazine ring, which is known for its versatility in forming bonds with other functional groups, making it suitable for further chemical modifications .
Reactivity Studies
Research has indicated that 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine can participate in various acylation reactions, leading to the formation of new derivatives with potentially enhanced pharmacological properties. For example, selective C-acylation studies have shown promising results in modifying pyrazole compounds to develop novel therapeutic agents .
Case Studies and Research Findings
Industrial Applications
The compound is also utilized in industrial applications beyond pharmaceuticals. Its high purity (99%) and stability make it suitable for various chemical processes in the production of active pharmaceutical ingredients (APIs) and intermediates . Manufacturers are increasingly exploring its potential in agrochemicals and material science due to its reactive nature.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves its role as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors . These inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which is involved in the inactivation of incretin hormones. By inhibiting this enzyme, the compound helps increase the levels of active incretin hormones, thereby improving insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
1-(4-Chlorobenzhydryl)piperazine Derivatives
- Example : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g ).
- Synthesis : Prepared via nucleophilic substitution of 1-(4-chlorobenzhydryl)piperazine with benzoyl chlorides .
- Key Differences : These derivatives feature a chlorobenzhydryl group instead of the pyrazole moiety, leading to distinct steric and electronic properties.
Phenyl(piperazin-1-yl)methanone Derivatives
- Example: Compounds with phenyl(piperazin-1-yl)methanone fragments (e.g., 1, 6, 7, 12 in ).
1-(Substituted Phenyl)piperazine Derivatives
- Examples :
- Key Differences : Simple aromatic substituents (e.g., Cl, OMe) lack the heterocyclic complexity of the pyrazole group, affecting solubility and receptor interactions .
Anticancer Activity
Antibacterial Activity
Key Insight : Bulky substituents on piperazine (e.g., phenyl groups) reduce antibacterial activity, suggesting the pyrazole group may similarly hinder target binding .
Receptor Binding (5-HT₂A)
Biological Activity
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS Number: 401566-79-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is characterized by a piperazine ring substituted with a pyrazole moiety. This unique structure is thought to contribute to its diverse pharmacological effects.
Antidepressant and Anxiolytic Effects
Research indicates that 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine exhibits significant antidepressant and anxiolytic activities. In animal models, the compound has been shown to enhance serotonergic neurotransmission, which is crucial for mood regulation. A study conducted on rodents demonstrated that administration of this compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test and the tail suspension test .
Neuroprotective Properties
The compound also displays neuroprotective effects, particularly against oxidative stress-induced neuronal damage. In vitro studies have shown that 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine can reduce reactive oxygen species (ROS) levels in neuronal cell lines, thereby protecting against apoptosis. This property positions it as a potential therapeutic agent for neurodegenerative diseases .
Antinociceptive Activity
Another area of interest is the antinociceptive (pain-relieving) activity of this compound. Experimental models have indicated that it may modulate pain pathways through interaction with opioid receptors and other pain-related signaling mechanisms. The efficacy was evaluated using the hot plate test and formalin test, where significant analgesic effects were observed .
The biological activities of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine are attributed to its interaction with various neurotransmitter systems:
- Serotonin Receptors : The compound acts as a partial agonist at serotonin receptors, enhancing serotonergic transmission.
- Dopamine Receptors : It may also influence dopaminergic pathways, contributing to its antidepressant effects.
- Opioid Receptors : The antinociceptive effects are likely mediated through interactions with mu-opioid receptors.
Case Studies
Several studies have explored the efficacy of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine in clinical settings:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and its derivatives?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives (e.g., phenylhydrazine hydrochloride) are refluxed with ketones (e.g., benzylideneacetone) in ethanol for 6–8 hours, followed by crystallization . Modifications involve coupling reactions, such as acid-amine coupling using HOBt/TBTU in DMF to introduce piperazine amide groups . Advanced derivatives may employ "click chemistry" with CuSO4/sodium ascorbate for triazole formation .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on NMR (¹H/¹³C), IR (amide/heterocyclic bonds), and mass spectrometry (molecular ion peaks). Single-crystal X-ray diffraction confirms stereochemistry . For derivatives, elemental analysis and spectral data (e.g., IR stretching for carbonyl groups at ~1650 cm⁻¹) are critical .
Q. What in vitro assays are used to evaluate biological activity?
- Methodological Answer : Common assays include:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MDA-MB-231) to measure apoptosis induction .
- Enzyme Inhibition : Fluorometric assays for carbonic anhydrase I/II or DPP IV inhibition, using kinetic analysis of substrate conversion .
- Receptor Binding : Radioligand displacement assays (e.g., 5HT1A receptor affinity) with competitive binding protocols .
Advanced Research Questions
Q. How can researchers optimize synthetic yield for derivatives with varying substituents?
- Methodological Answer : Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions .
- Catalyst Use : CuSO4/sodium ascorbate in azide-alkyne cycloadditions improves triazole yield .
- Reaction Monitoring : TLC (hexane/ethyl acetate gradients) ensures intermediate purity .
Q. What strategies address contradictory biological activity data across assay systems?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions . For example:
- Receptor Specificity : Piperazine derivatives with longer carbon chains show improved 5HT1A binding but reduced SERT affinity, requiring comparative dose-response curves .
- Toxicity-Activity Trade-offs : Beta-cyclodextrin inclusion reduces toxicity but may lower activity, necessitating structural balance .
Q. How does molecular docking inform the design of derivatives targeting specific receptors?
- Methodological Answer : Docking (e.g., AutoDock Vina) identifies key interactions:
- 5HT1A Receptor : Piperazine’s nitrogen atoms form hydrogen bonds with Asp116, while aryl groups occupy hydrophobic pockets .
- DPP IV Inhibition : Trifluorophenyl groups enhance binding via van der Waals interactions, guided by CoMFA/CoMSIA models .
Q. What role do DFT calculations play in understanding electronic properties?
- Methodological Answer : DFT (e.g., B3LYP/6-31G*) predicts:
- Charge Distribution : Electron-deficient pyrazole rings favor nucleophilic attacks .
- Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for derivatization .
Q. How do structural modifications influence pharmacokinetic properties?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
